Rheb inhibitor NR1

Description

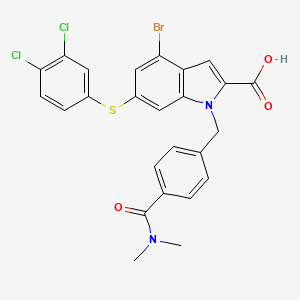

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYFVDNMTKLGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrCl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336670 | |

| Record name | HY-124798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216763-38-9 | |

| Record name | HY-124798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HY-124798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HY-124798 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of the Rheb Inhibitor NR1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2] The small GTPase Ras homolog enriched in brain (Rheb) is a direct and essential activator of mTORC1.[1][2][3] This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of NR1, a first-in-class small molecule inhibitor of Rheb. NR1 represents a novel therapeutic strategy by selectively targeting the Rheb-mTORC1 interaction, offering a distinct mechanistic profile compared to existing mTOR inhibitors like rapamycin and ATP-competitive kinase inhibitors.[1][2][4]

The Rheb-mTORC1 Signaling Axis: A Therapeutic Target

The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2. Growth factor signaling activates Rheb, which in turn directly binds to and allosterically activates the kinase subunit of mTORC1.[1][3][5] This activation leads to the phosphorylation of downstream substrates, principally S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][2] Hyperactivation of the Rheb-mTORC1 pathway is a hallmark of numerous cancers and genetic disorders like Tuberous Sclerosis Complex (TSC).[6]

Unlike ATP-competitive inhibitors that target the kinase domain of mTOR, or rapamycin which has a complex mechanism and can lead to off-target effects on mTORC2 with prolonged treatment, a direct Rheb inhibitor offers the potential for highly selective mTORC1 inhibition.[1][2][4] By preventing the initial activation step, a Rheb inhibitor could provide a more precise and potentially better-tolerated therapeutic intervention.

Discovery and Mechanism of NR1

The small molecule NR1 was identified as a direct inhibitor of Rheb that selectively blocks mTORC1 signaling.[1][2] Crystallography studies have confirmed that NR1 binds directly to Rheb in the switch II domain, a region critical for its interaction with and activation of mTORC1.[1][7] This binding allosterically prevents Rheb from activating mTORC1's kinase function, thereby inhibiting the phosphorylation of its downstream targets.[1][5]

A key feature of NR1 is its selectivity. It potently inhibits the phosphorylation of S6K1 but does not affect the phosphorylation of Akt or ERK, indicating its specificity for the mTORC1 pathway over other growth factor signaling cascades.[1] Crucially, unlike rapamycin, prolonged treatment with NR1 does not lead to the inhibition of mTORC2, thus avoiding the disruption of a key negative feedback loop and potentially offering a more favorable side-effect profile.[1][2]

Quantitative In Vitro and Cellular Activity

NR1 has been characterized across a range of biochemical and cell-based assays to determine its potency and selectivity.

Table 1: In Vitro and Cellular Potency of NR1

| Assay Type | Description | Result | Reference |

|---|---|---|---|

| Biochemical Assay | Rheb-dependent mTORC1 in vitro kinase assay (Rheb-IVK) | IC50 = 2.1 µM | [4][8][9] |

| Cell-Based Assay | Inhibition of p-S6K1 (T389) in MCF-7 & TRI102 cells | Dose-dependent inhibition (0.37-30 µM) | [8][10] |

| Cell-Based Assay | Inhibition of p-S6K1 (T389) in PC3 cells | Dose-dependent inhibition (0.37-30 µM, 24h) | [8][10] |

| Functional Assay | Reduction of cell size in Jurkat cells | Dose-dependent reduction (1-10 µM, 48h) | [8][10] |

| Functional Assay | Inhibition of protein synthesis in MCF-7 cells | Dose-dependent reduction (1-30 µM, 2.5h) | [2][10] |

| Selectivity Assay | Direct mTOR kinase activity (HotSpot radiometric assay) | No inhibition up to 30 µM |[2] |

The activity of NR1 was confirmed in multiple cell lines, including the TSC2-mutant kidney cell line TRI102, demonstrating that its mechanism is downstream of the TSC complex, consistent with direct Rheb inhibition.[2]

In Vivo Pharmacokinetics and Pharmacodynamics

The efficacy of NR1 has been evaluated in vivo in mouse models to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 2: In Vivo Evaluation of NR1 in C57BL/6 Mice

| Parameter | Description | Result | Reference |

|---|---|---|---|

| Dosing | Single dose administration | 30 mg/kg | [2][8][11] |

| Route | Intraperitoneal (IP) injection | IP | [2][8][11] |

| Pharmacokinetics | Plasma concentration post-IP dose | Sustained above 5 µM for 2 hours | [2] |

| Pharmacodynamics | mTORC1 activity in kidney and skeletal muscle | Significantly reduced p-S6 (S240/244) levels | [1][2][11] |

| Pharmacodynamics | 4E-BP1 phosphorylation in skeletal muscle | Clear band shift observed for p-4E-BP1 (T37/46) |[8][10][11] |

These in vivo studies demonstrate that NR1 can achieve sufficient plasma concentrations to potently and selectively inhibit mTORC1 signaling in target tissues.[1][2] The experiments were conducted after a 16-hour fast followed by re-feeding to ensure a synchronized and activated state of mTORC1 signaling.[2]

Detailed Experimental Protocols

Reproducibility is paramount in drug development. The following are detailed protocols for key experiments used in the characterization of NR1.

Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay

This assay reconstitutes the activation of mTORC1 by Rheb in vitro.[2]

-

Protein Purification : Full-length Rheb and mTORC1 (via a Flag-Raptor handle) are purified from mammalian cells.

-

Reaction Mixture : The reaction includes purified mTORC1, Rheb, the mTORC1 substrate 4E-BP1, and ATP in a kinase buffer.

-

Compound Incubation : Test compounds (e.g., NR1, Torin-1) are added at various concentrations and incubated with the reaction mixture.

-

Detection : mTORC1 kinase activity is measured by quantifying the phosphorylation of 4E-BP1 at the T37/T46 sites. This can be done via:

-

Data Analysis : The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Cellular Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of NR1 on mTORC1 and mTORC2 signaling in cells.

-

Cell Culture and Treatment : Cells (e.g., MCF-7, PC3, TRI102) are cultured to ~80% confluency. Cells are then treated with various concentrations of NR1 (e.g., 0.37-30 µM) for a specified duration (e.g., 90 minutes or 24 hours).[10]

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against key signaling nodes, such as:

-

p-S6K1 (T389) - mTORC1 substrate

-

p-Akt (S473) - mTORC2 substrate

-

p-4E-BP1 (T37/46) - mTORC1 substrate

-

Total S6K1, Akt, 4E-BP1, and a loading control (e.g., β-actin).

-

-

Detection : After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Protein Synthesis Assay

This assay measures the functional impact of mTORC1 inhibition on overall protein synthesis.[2]

-

Cell Treatment : MCF-7 cells are treated with NR1, rapamycin, or Torin-1 at various concentrations for 2.5 hours.[2][10]

-

Metabolic Labeling : Following compound treatment, the cells are labeled for 30 minutes with a labeling mix containing 35S-Methionine.[2]

-

Lysis and Scintillation Counting : Cells are lysed, and the incorporation of 35S-Met into newly synthesized proteins is quantified using a scintillation counter.

-

Data Analysis : The reduction in protein synthesis is calculated relative to vehicle-treated control cells.

Conclusion and Future Directions

The discovery of NR1 provides compelling proof-of-concept for the direct pharmacological inhibition of Rheb as a therapeutic strategy.[1][2] By selectively blocking the activation of mTORC1 without impacting mTORC2, NR1 and subsequent molecules in its class may offer a more refined approach to modulating this critical signaling pathway.[1][2][6] The data presented herein, from biochemical potency and cellular selectivity to in vivo efficacy, establishes a strong foundation for the continued development of Rheb inhibitors. While NR1 itself has a relatively modest IC50 in the low micromolar range, it serves as a crucial chemical probe and a starting point for the development of more potent and pharmacologically optimized second-generation inhibitors for clinical investigation.[4] Further research will be essential to fully evaluate the clinical potential and long-term safety profile of this novel class of mTORC1 inhibitors.[6]

References

- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HY-124798 - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Rheb inhibitor NR1 | mTOR | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of NR1, a Direct Inhibitor of Rheb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NR1 and its mechanism of action on the small GTPase Rheb, a key activator of the mechanistic target of rapamycin complex 1 (mTORC1). This document details the molecular interactions, downstream signaling effects, and relevant experimental protocols for studying this interaction.

Introduction to Rheb and mTORC1 Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which act as master regulators of cell growth, proliferation, and metabolism.[1] The Ras homolog enriched in brain (Rheb) is a member of the Ras superfamily of small GTPases that, in its GTP-bound state, directly binds to and activates mTORC1.[2][3] Dysregulation of the Rheb-mTORC1 signaling axis is implicated in a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4]

NR1: A Novel Small Molecule Inhibitor of Rheb

NR1 (also known as HY-124798) is the first-in-class small molecule inhibitor that directly targets Rheb.[5] By binding to Rheb, NR1 selectively inhibits mTORC1 signaling, offering a distinct mechanism of action compared to traditional mTOR inhibitors like rapamycin, which can have off-target effects on mTORC2 with prolonged treatment.[1][4]

Mechanism of Action

NR1 directly binds to Rheb in the switch II domain, a critical region for its interaction with and activation of mTORC1.[1][4][6] This binding event is thought to sterically hinder the interaction between Rheb and mTORC1 or induce conformational changes in the Rheb switch II loop, making the interaction energetically unfavorable.[4] This selective inhibition of the Rheb-mTORC1 interaction leads to the downstream suppression of mTORC1 signaling.[1][4]

A key feature of NR1's mechanism is its selectivity for mTORC1 over mTORC2.[1][4] This is evidenced by the observation that NR1 treatment leads to an increase in the phosphorylation of AKT at serine 473 (S473), a downstream target of mTORC2.[4][7] This occurs due to the relief of a negative feedback loop where mTORC1/S6K1 normally inhibits mTORC2 signaling.[4]

Quantitative Data on NR1 Activity

The inhibitory potency of NR1 has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 2.1 µM | Rheb-dependent mTORC1 in vitro kinase assay (Rheb-IVK) | [5][7] |

| Cellular Potency | Dose-dependent inhibition of pS6K1 (T389) | MCF-7, TRI102, and PC3 cells | [7][8] |

| In Vivo Efficacy | Significant reduction of mTORC1 activity at 30 mg/kg (IP) | Kidney and skeletal muscle of C57BL/6 mice | [7][9] |

Signaling Pathways and Experimental Workflows

Rheb-mTORC1 Signaling Pathway and Inhibition by NR1

The following diagram illustrates the canonical Rheb-mTORC1 signaling pathway and the point of intervention by NR1.

References

- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HY-124798 - Wikipedia [en.wikipedia.org]

- 6. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Rheb inhibitor NR1 | mTOR | TargetMol [targetmol.com]

Selective mTORC1 Inhibition by the NR1 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel small molecule NR1, a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). By uniquely targeting the GTPase Rheb, NR1 offers a distinct mechanism for mTORC1 inhibition, presenting a promising avenue for therapeutic development in various diseases characterized by aberrant mTORC1 signaling. This document details the mechanism of action, quantitative data, experimental protocols, and visualizes the key pathways and workflows.

Core Mechanism: Indirect and Selective mTORC1 Inhibition

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While both complexes play crucial roles in cell growth, proliferation, and survival, their downstream signaling pathways and sensitivities to inhibitors differ.[1]

The NR1 compound, also identified as HY-124798, operates through a novel mechanism of selective mTORC1 inhibition.[2] Unlike direct mTOR kinase inhibitors or rapamycin and its analogs (rapalogs), NR1 does not bind to mTOR itself. Instead, it directly binds to Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of mTORC1.[3] Specifically, NR1 targets the "switch II" domain of Rheb, preventing its interaction with and subsequent activation of mTORC1.[3] This targeted disruption of the Rheb-mTORC1 axis leads to the selective suppression of mTORC1 signaling.

A key advantage of this mechanism is the preservation of mTORC2 activity.[4] Prolonged treatment with rapalogs can lead to the disruption of mTORC2, resulting in undesirable side effects.[4] NR1, by targeting an upstream activator specific to mTORC1, avoids this off-target effect, offering a more refined and potentially safer therapeutic profile.[4]

Signaling Pathway Diagram

Caption: NR1 selectively inhibits mTORC1 by binding to and inactivating Rheb-GTP.

Quantitative Data on NR1 Activity

The following tables summarize the quantitative data for the NR1 compound in comparison to other well-known mTOR pathway inhibitors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay | IC50 | Reference |

| NR1 | Rheb | Rheb-dependent mTORC1 in vitro kinase (Rheb-IVK) | 2.1 µM | [5] |

| NR1 | mTOR Kinase | HotSpot™ Kinase Assay | > 30 µM | [6] |

| Torin-1 | mTOR Kinase | Biochemical Assay | 2 nM | [7] |

| Rapamycin | mTORC1 (allosteric) | Cell-based pS6K1 | Sub-nM range | [4] |

Table 2: Cellular Activity in Various Cell Lines

| Cell Line | Compound | Treatment Time | Key Readout | Observation | Reference |

| Jurkat | NR1 | 48 h | Cell Size (Forward Scatter) | Dose-dependent reduction in cell size | [4] |

| MCF-7 | NR1 | 90 min | p-S6K1 (T389) / p-AKT (S473) | Dose-dependent ↓p-S6K1, ↑p-AKT | [2] |

| PC3 | NR1 | 24 h | p-S6K1 (T389) / p-AKT (S473) | ↓p-S6K1, No change in p-AKT | [4] |

| TRI102 (TSC2-/-) | NR1 | 90 min | p-S6K1 (T389) | Dose-dependent inhibition of p-S6K1 | [2] |

| MCF-7 | NR1 | 2.5 h | Protein Synthesis (³⁵S-Met incorporation) | Dose-dependent reduction | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the NR1 compound. These protocols are based on the information available from the primary literature and standard laboratory practices.

Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1 (S6K1) and mTORC2 (AKT).

Materials:

-

Cell lines (e.g., MCF-7, PC3)

-

NR1 compound, Rapamycin, Torin-1

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-AKT (Ser473), anti-AKT, anti-actin or anti-tubulin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of NR1, rapamycin (e.g., 100 nM), or Torin-1 (e.g., 250 nM) for the desired time (e.g., 90 minutes for acute treatment, 24 hours for chronic treatment).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay

This assay measures the direct inhibitory effect of NR1 on Rheb-activated mTORC1 kinase activity.

Materials:

-

HEK293T cells

-

Anti-Raptor antibody

-

Protein A/G agarose beads

-

Recombinant Rheb protein

-

GTPγS

-

Recombinant 4E-BP1 (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

ATP

-

NR1 compound

-

Anti-p-4E-BP1 (Thr37/46) antibody

Procedure:

-

Immunoprecipitation of mTORC1: Lyse HEK293T cells and immunoprecipitate endogenous mTORC1 using an anti-Raptor antibody coupled to protein A/G agarose beads.

-

Rheb Loading: In a separate reaction, load recombinant Rheb with the non-hydrolyzable GTP analog, GTPγS, to obtain constitutively active Rheb.

-

Kinase Reaction:

-

Wash the mTORC1-bound beads with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing recombinant 4E-BP1 and ATP.

-

Add GTPγS-loaded Rheb to activate the mTORC1 kinase reaction.

-

Add varying concentrations of the NR1 compound to the reaction mixtures.

-

-

Incubation and Termination: Incubate the reactions at 30°C for 30 minutes. Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the phosphorylation of 4E-BP1 by Western blotting using an anti-p-4E-BP1 (Thr37/46) antibody. The IC50 is determined by quantifying the reduction in the p-4E-BP1 signal at different NR1 concentrations.

Protein Synthesis Assay (³⁵S-Methionine Incorporation)

This assay assesses the impact of NR1 on overall protein synthesis.

Materials:

-

MCF-7 cells

-

Methionine-free DMEM

-

³⁵S-methionine

-

NR1 compound, Rapamycin, Torin-1

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Plate MCF-7 cells and treat with NR1 at various concentrations, rapamycin (100 nM), or Torin-1 (250 nM) for 2.5 hours.

-

Metabolic Labeling: Replace the medium with methionine-free DMEM containing the respective compounds and ³⁵S-methionine. Incubate for 30 minutes.

-

Protein Precipitation: Wash the cells with PBS. Lyse the cells and precipitate the proteins using TCA.

-

Quantification: Collect the protein precipitates on glass fiber filters. Wash the filters to remove unincorporated ³⁵S-methionine. Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: The amount of incorporated ³⁵S-methionine is proportional to the rate of protein synthesis.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key experimental stages in the characterization of the NR1 compound.

Mandatory Visualization: Logical Relationship of NR1 Selectivity

The selectivity of NR1 for mTORC1 over mTORC2 is a cornerstone of its therapeutic potential. This is a direct consequence of its unique mechanism of action. The following diagram illustrates this logical relationship.

Caption: The selectivity of NR1 arises from its specific inhibition of Rheb, an exclusive activator of mTORC1.

Conclusion

The NR1 compound represents a significant advancement in the field of mTOR pathway modulation. Its novel mechanism of selectively inhibiting mTORC1 by targeting Rheb distinguishes it from existing mTOR inhibitors. The data presented herein demonstrates its potential for potent and selective mTORC1 inhibition, both in vitro and in vivo, without the confounding off-target effects on mTORC2 associated with other inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of NR1 and similar next-generation mTORC1-selective inhibitors. The continued exploration of this class of compounds holds considerable promise for the treatment of a wide range of diseases driven by hyperactive mTORC1 signaling.

References

- 1. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Interaction of Rheb-GTP with mTORC1 and Its Inhibition by the Small Molecule NR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian/mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][2] The activation of mTORC1 is critically dependent on the small GTPase, Ras homolog enriched in brain (Rheb).[3][4] In its GTP-bound state, Rheb directly binds to and allosterically activates the kinase activity of mTORC1.[5][6] This interaction represents a key signaling node, and its disruption offers a promising strategy for the selective inhibition of mTORC1. This technical guide provides an in-depth overview of the Rheb-GTP binding to mTORC1 and the mechanism of a selective small molecule inhibitor, NR1.

Clarification on "NR1 Inhibitor": It is important to note that the NR1 inhibitor discussed herein is the small molecule compound also identified as HY-124798.[7] This is distinct from the NR1 subunit of the NMDA receptor. Current research points to this synthetic molecule as a direct inhibitor of Rheb and not a naturally occurring inhibitory protein subunit.

Rheb-GTP Binding and mTORC1 Activation

The activation of mTORC1 by Rheb is a multi-step process that is tightly regulated by upstream signals such as growth factors and nutrients.[4] Growth factor signaling, through the PI3K-Akt pathway, leads to the inhibition of the Tuberous Sclerosis Complex (TSC), a GTPase-activating protein (GAP) for Rheb.[8] This inhibition allows Rheb to accumulate in its active, GTP-bound state on the lysosomal surface, where mTORC1 is also recruited in response to amino acid availability.[4][9]

Once co-localized, Rheb-GTP binds to a complex site on the mTOR subunit of mTORC1, involving the N-HEAT, M-HEAT, and FAT domains.[10][11] This binding induces a significant conformational change in mTORC1, which allosterically activates the kinase domain, leading to the phosphorylation of its downstream substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5][6][12]

Quantitative Data on Rheb-mTORC1 Interaction

The binding affinity between Rheb and mTORC1 has been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.

| Interacting Proteins | Method | Condition | Dissociation Constant (KD) | Reference |

| Rheb - mTOR | AlphaLISA | GTPγS-free | 2.44 µM | [13] |

| Rheb - mTOR | AlphaLISA | With GTPγS | 13.18 µM | [13] |

| P1_WT (peptide) - Rheb | Not Specified | 0.14 µM | [14] | |

| mTORΔN - Rheb | Not Specified | 7.27 µM | [15] |

The Small Molecule Inhibitor NR1

NR1 is a novel small molecule that has been identified as a potent and selective inhibitor of Rheb.[1] It directly binds to the "switch II" region of Rheb, a critical domain for its interaction with mTORC1.[1] By binding to this site, NR1 effectively blocks the Rheb-mTORC1 interaction, thereby preventing the activation of mTORC1 signaling.[1]

A key advantage of NR1 is its selectivity for mTORC1 over mTORC2. Unlike rapamycin and its analogs, which can lead to off-target inhibition of mTORC2 with prolonged treatment, NR1 does not affect mTORC2 activity.[1][2] This selectivity is attributed to its direct targeting of Rheb, which is a specific activator of mTORC1.

Quantitative Data for NR1 Inhibition

The inhibitory potency of NR1 has been quantified through various in vitro and cell-based assays.

| Assay | Parameter | Value | Reference |

| Rheb-dependent mTORC1 kinase activity (Rheb-IVK) | IC50 | 2.1 µM | |

| Inhibition of p-S6K1 (T389) in MCF-7 cells | IC50 | ~0.3 µM | [15] |

| Inhibition of p-4E-BP1 (T37/46) in HeLa cells | IC50 | >10 µM | [15] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in Rheb-mediated mTORC1 activation and its inhibition by NR1.

Caption: Rheb-mTORC1 signaling pathway.

Caption: Mechanism of NR1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Rheb-GTP binding and its inhibition.

Rheb Activation Assay (GTP-Rheb Pull-Down)

This assay is used to measure the levels of active, GTP-bound Rheb in cell lysates.[16][17]

Materials:

-

Anti-active Rheb monoclonal antibody

-

Protein A/G agarose beads

-

Cell lysis buffer (e.g., 1X Assay/Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (e.g., 1X Assay/Lysis Buffer)

-

SDS-PAGE sample buffer

-

Anti-Rheb polyclonal antibody for Western blotting

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

In Vitro Nucleotide Loading (Controls):

-

Aliquot cell lysate into two tubes.

-

Add EDTA to a final concentration of 20 mM.

-

To one tube, add GTPγS to a final concentration of 100 µM (positive control).

-

To the other tube, add GDP to a final concentration of 1 mM (negative control).

-

Incubate at 30°C for 30 minutes with agitation.

-

Stop the reaction by adding MgCl2 to a final concentration of 60 mM and placing on ice.

-

-

Affinity Precipitation:

-

To 0.5-1 mg of cell lysate, add the anti-active Rheb monoclonal antibody.

-

Incubate at 4°C for 1 hour with gentle agitation.

-

Add resuspended protein A/G agarose beads and incubate for another hour at 4°C.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute.

-

Wash the beads three times with wash buffer.

-

-

Western Blot Analysis:

-

After the final wash, resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rheb polyclonal antibody to detect the amount of pulled-down active Rheb.

-

Caption: Rheb activation assay workflow.

In Vitro Kinase Assay for mTORC1 Activity

This assay measures the kinase activity of mTORC1 by quantifying the phosphorylation of a substrate.[18]

Materials:

-

Immunoprecipitated mTORC1 (e.g., using anti-Raptor antibody)

-

Recombinant Rheb protein

-

GTPγS

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

mTORC1 substrate (e.g., recombinant 4E-BP1 or a peptide substrate)

-

Phospho-specific antibody for the substrate

-

SDS-PAGE and Western blotting reagents

Procedure:

-

mTORC1 Immunoprecipitation:

-

Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody coupled to beads.

-

Wash the beads extensively with lysis buffer and then with kinase assay buffer.

-

-

Rheb Loading:

-

Incubate recombinant Rheb with GTPγS to load it with the non-hydrolyzable GTP analog.

-

-

Kinase Reaction:

-

Combine the immunoprecipitated mTORC1, GTPγS-loaded Rheb, and the mTORC1 substrate in the kinase assay buffer.

-

To test an inhibitor like NR1, pre-incubate the loaded Rheb with the inhibitor before adding it to the reaction.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

-

Conclusion

The direct interaction between Rheb-GTP and mTORC1 is a critical activation step in a signaling pathway fundamental to cellular homeostasis. The development of the small molecule inhibitor NR1, which selectively targets this interaction, represents a significant advancement in the quest for more specific mTORC1-targeted therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of this pathway and to develop novel therapeutic agents. The continued exploration of Rheb-mTORC1 inhibitors holds great promise for the treatment of a wide range of human diseases.

References

- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HY-124798 - Wikipedia [en.wikipedia.org]

- 8. Unraveling the Binding Mode of TSC2–Rheb through Protein Docking and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of mTORC1 in two steps: Rheb-GTP activation of catalytic function and increased binding of substrates to raptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Binding Kinetics of RHEB with mTORC1 by In-Cell and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. abcam.com [abcam.com]

- 17. RheB Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 18. researchgate.net [researchgate.net]

The Structural Basis of Rheb-NR1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the small GTPase Rheb and the small molecule inhibitor, NR1. The discovery of NR1 as a direct inhibitor of Rheb presents a novel therapeutic avenue for selectively targeting the mTORC1 signaling pathway, which is frequently dysregulated in various diseases, including cancer and metabolic disorders. This document outlines the key structural features of the Rheb-NR1 complex, summarizes the biophysical data governing their interaction, details the experimental methodologies used for its characterization, and illustrates the relevant signaling and experimental workflows.

Core Interaction Data

The binding of the small molecule NR1 to Rheb has been characterized using biophysical techniques, providing quantitative insights into their interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 1.5 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Stoichiometry (NR1:Rheb) | 1:1 | Isothermal Titration Calorimetry (ITC) | [1] |

| Enthalpy Change (ΔH) | -0.315 kcal mol-1 | Isothermal Titration Calorimetry (ITC) | [1] |

| Entropy Change (TΔS) | -0.7628 kcal mol-1 | Isothermal Titration Calorimetry (ITC) | [1] |

| IC50 (Rheb-IVK assay) | 2.1 µM | In Vitro Kinase Assay | [2][3] |

The binding is primarily driven by hydrophobic interactions, as indicated by the small heat of binding and the entropic favorability.[1]

Structural Basis of the Rheb-NR1 Interaction

The crystal structure of Rheb in complex with NR1 (PDB ID: 6BT0) reveals the precise molecular interactions that underpin the inhibitory mechanism.[4] NR1 binds to the switch II domain of Rheb, a region critical for its interaction with and activation of mTORC1.[1][4]

Key features of the interaction include:

-

Binding Pocket: NR1 nestles into a largely hydrophobic pocket within the switch II region.[1]

-

Conformational Change: The binding of NR1 induces a significant conformational change, causing the switch II loop to open to accommodate the molecule.[1]

-

Key Residue Interactions: The 4-bromoindole core of NR1 engages in van der Waals interactions with the side chains of Tyr-74, Pro-71, Phe-70, and Leu-12 of Rheb.[1]

-

Hydrogen Bonding: An unusual hydrogen bond is formed between the C2 carboxylate of NR1 and the side chain of Glu-40 in Rheb.[1]

-

Solvent Exposure: The dimethyl benzamide and dichlorothiophenyl groups of NR1 are exposed to the solvent and do not form significant interactions with Rheb.[1]

Signaling Pathway

The interaction between Rheb and NR1 has significant implications for the mTORC1 signaling pathway. Rheb, in its GTP-bound state, is a direct and essential activator of mTORC1. By binding to the switch II domain, NR1 selectively blocks this activation.[1][4]

Caption: Rheb-mTORC1 signaling and inhibition by NR1.

Experimental Protocols

The characterization of the Rheb-NR1 interaction involved several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC was employed to quantify the binding affinity, stoichiometry, and thermodynamic parameters of the NR1-Rheb interaction.[1]

Methodology:

-

Protein Preparation: Recombinant human Rheb (residues 1-169) is expressed in E. coli and purified.

-

Compound Preparation: NR1 is dissolved in a suitable buffer, typically matching the protein buffer containing a small percentage of DMSO to ensure solubility.

-

ITC Experiment:

-

The sample cell is filled with the Rheb protein solution.

-

The injection syringe is filled with the NR1 solution.

-

A series of small, precise injections of NR1 into the Rheb solution are performed while the heat change upon binding is measured.

-

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) is then calculated from these values.

X-ray Crystallography

X-ray crystallography provided the high-resolution three-dimensional structure of the Rheb-NR1 complex.[1][4]

Methodology:

-

Protein-Ligand Complex Formation: Purified Rheb is incubated with a molar excess of NR1 to ensure saturation of the binding site.

-

Crystallization: The Rheb-NR1 complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement:

-

The diffraction data are processed, integrated, and scaled.

-

The structure is solved by molecular replacement using a known structure of Rheb as a search model.

-

The electron density for the bound NR1 molecule is identified, and the ligand is built into the model.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement until satisfactory R-factors and geometric parameters are achieved.

-

Experimental Workflow

The discovery and characterization of a small molecule inhibitor like NR1 typically follows a structured workflow.

References

Preclinical Profile of NR1: A Novel Rheb Inhibitor for Targeted mTORC1 Suppression

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras homolog enriched in brain (Rheb) GTPase is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the Rheb-mTORC1 signaling axis is implicated in a variety of human diseases, including cancer and metabolic disorders. This document provides a comprehensive technical overview of the preclinical data for NR1, a novel small molecule inhibitor of Rheb. NR1 selectively binds to the switch II domain of Rheb, leading to potent and specific inhibition of mTORC1 signaling. This whitepaper details the in vitro and in vivo activity of NR1, including its mechanism of action, selectivity, and pharmacological effects, supported by detailed experimental protocols and quantitative data summaries.

Introduction

The mTOR signaling pathway is a pivotal regulator of cellular processes, and its aberrant activation is a hallmark of numerous pathologies. mTOR exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is acutely sensitive to nutrient and growth factor signals, primarily through the upstream Rheb GTPase, mTORC2 is involved in other cellular functions, including the activation of AKT. The development of selective inhibitors for mTORC1 has been a significant goal in drug discovery to minimize off-target effects associated with dual mTORC1/mTORC2 inhibitors. NR1 is a first-in-class Rheb inhibitor that offers a novel strategy for selective mTORC1 modulation. By directly targeting the activator of mTORC1, NR1 provides a distinct mechanistic approach compared to traditional mTOR kinase inhibitors.[1][2][3]

Mechanism of Action

NR1 exerts its inhibitory effect by directly binding to the Rheb GTPase. Specifically, NR1 interacts with the switch II domain of Rheb, a region critical for its interaction with and activation of mTORC1.[1][4] This binding event sterically hinders the Rheb-mTORC1 interaction, thereby preventing the conformational changes required for mTORC1 kinase activation.[5] Consequently, the downstream phosphorylation of mTORC1 substrates, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is suppressed.[1][4]

Quantitative Data Summary

The preclinical evaluation of NR1 has generated significant quantitative data across various in vitro and in vivo models. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Activity of NR1

| Assay Type | Cell Line | Parameter Measured | Result | Reference |

| Rheb-IVK Assay | N/A | IC50 for Rheb-dependent mTORC1 kinase activity | 2.1 µM | [4] |

| Western Blot | MCF-7 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent | [4] |

| Western Blot | TRI102 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent | [4] |

| Western Blot | PC3 | Inhibition of T389 pS6K1 phosphorylation | Dose-dependent (24h) | [4] |

| Western Blot | MCF-7 | Increase in S473 pAKT phosphorylation | Dose-dependent | [4] |

| Protein Synthesis Assay | MCF-7 | Reduction in protein synthesis | Dose-dependent | [6] |

| Cell Size Assay | Jurkat | Reduction in cell size | Dose-dependent (48h) | [4] |

Table 2: In Vivo Activity of NR1 in C57BL/6 Mice

| Parameter | Details | Result | Reference |

| Dosing | 30 mg/kg, single intraperitoneal (IP) dose | Sustained plasma concentration > 5 µM for 2 hours | [4] |

| Pharmacodynamic Effect | mTORC1 activity in kidney and skeletal muscle | Significantly reduced | [4][7] |

| Biomarker Modulation | T37/46 4E-BP1 band shift in skeletal muscle | Clear band shift observed, indicating inhibition of phosphorylation | [4][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Rheb-Dependent mTORC1 In Vitro Kinase (Rheb-IVK) Assay

This assay is designed to measure the direct inhibitory effect of NR1 on Rheb-stimulated mTORC1 kinase activity.

Protocol:

-

Immunoprecipitation of mTORC1:

-

HEK293T cells are lysed in a CHAPS-based buffer.

-

mTORC1 is immunoprecipitated from the cell lysate using an anti-Raptor antibody conjugated to magnetic beads.

-

The immunoprecipitates are washed extensively to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

The immunoprecipitated mTORC1 is incubated with recombinant, GTP-loaded Rheb protein in a kinase buffer containing ATP and a specific mTORC1 substrate (e.g., recombinant S6K1).

-

The reaction is initiated by the addition of the kinase buffer and incubated at 30°C for a specified time.

-

-

Detection:

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

The phosphorylation of the substrate is analyzed by Western blotting using a phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).

-

NR1 is added at various concentrations to the kinase reaction to determine its IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. doaj.org [doaj.org]

- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Rheb Inhibitor NR1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small GTPase Rheb (Ras homolog enriched in brain) is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. Dysregulation of the Rheb-mTORC1 signaling axis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. NR1 is a first-in-class small molecule inhibitor that directly targets Rheb, offering a selective approach to modulating mTORC1 activity.[1][2][3][4] NR1 binds to the switch II domain of Rheb, thereby blocking its interaction with and activation of mTORC1.[1][3][4] Unlike rapamycin and its analogs, NR1 selectively inhibits mTORC1 without affecting mTORC2, thus avoiding the potential side effects associated with dual mTORC1/2 inhibition.[1][3]

These application notes provide a summary of the key characteristics of NR1 and detailed protocols for its use in common experimental assays to probe the Rheb-mTORC1 signaling pathway.

Data Presentation

In Vitro and In Vivo Activity of NR1

| Parameter | Value/Effect | Assay System | Reference |

| IC50 | 2.1 µM | Rheb-dependent in vitro mTORC1 kinase assay (Rheb-IVK) | N/A |

| Cellular Activity | - Inhibition of T389 phosphorylation on S6K1- Enhancement of S473 phosphorylation on AKT- Reduction in protein synthesis- Dose-dependent reduction in cell size | MCF-7, TRI102, PC3, and Jurkat cells | N/A |

| In Vivo Efficacy | - Significant reduction of mTORC1 activity in kidney and skeletal muscle- Observed band shift for T37/46 4E-BP1 in skeletal muscle | Male C57BL/6 mice (30 mg/kg, single intraperitoneal injection) | [2] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₁₉BrCl₂N₂O₃S |

| Molecular Weight | 578.3 g/mol |

| CAS Number | 2216763-38-9 |

| Solubility | DMSO: ≥ 20 mg/mL (34.58 mM) |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |

Signaling Pathway and Experimental Workflow Diagrams

Caption: The mTORC1 signaling pathway, highlighting the role of Rheb and the inhibitory action of NR1.

Caption: A generalized experimental workflow for characterizing the activity of the Rheb inhibitor NR1.

Experimental Protocols

Note: The following protocols are representative methods for the assays used to characterize NR1. For precise experimental details, it is recommended to consult the primary literature, specifically Mahoney et al., Nat Commun. 2018 Feb 7;9(1):548.

Rheb-mTORC1 In Vitro Kinase (IVK) Assay

This assay biochemically reconstitutes the activation of mTORC1 by Rheb to measure the direct inhibitory effect of NR1.

Materials:

-

HEK293T cells for mTORC1 immunoprecipitation

-

Anti-Raptor antibody

-

Recombinant, purified human Rheb protein

-

GTPγS (non-hydrolyzable GTP analog)

-

Recombinant, purified GST-S6K1 (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

ATP

-

NR1 compound

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-phospho-S6K1 (Thr389), anti-GST or anti-S6K1

Protocol:

-

mTORC1 Immunoprecipitation:

-

Culture HEK293T cells and lyse in a CHAPS-based lysis buffer.

-

Immunoprecipitate mTORC1 from the cell lysate using an anti-Raptor antibody coupled to protein A/G beads.

-

Wash the immunoprecipitate extensively with lysis buffer and then with kinase assay buffer.

-

-

Rheb Loading with GTPγS:

-

Incubate purified recombinant Rheb with an excess of GTPγS in a buffer containing EDTA to facilitate nucleotide exchange.

-

Stop the exchange reaction by adding an excess of MgCl₂.

-

-

Kinase Reaction:

-

To the immunoprecipitated mTORC1 beads, add the kinase assay buffer.

-

Add the desired concentrations of NR1 (or DMSO as a vehicle control) and pre-incubate for 15-30 minutes at room temperature.

-

Add GTPγS-loaded Rheb to activate the mTORC1.

-

Initiate the kinase reaction by adding the GST-S6K1 substrate and ATP (final concentration typically 100-500 µM).

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot to detect the phosphorylation of S6K1 at Thr389.

-

Quantify band intensities to determine the IC50 of NR1.

-

Cellular Western Blot Analysis

This protocol is for assessing the effect of NR1 on the phosphorylation state of mTORC1 downstream targets in cultured cells.

Materials:

-

MCF-7, PC3, or other relevant cell lines

-

Complete cell culture medium

-

Serum-free medium for starvation (optional)

-

Insulin or other growth factors for stimulation (optional)

-

NR1 compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control).

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

-

(Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.

-

Treat cells with a dose-range of NR1 (e.g., 0.1 to 30 µM) or DMSO for the desired time (e.g., 90 minutes to 24 hours).

-

(Optional) Stimulate with a growth factor like insulin for the last 15-30 minutes of the NR1 treatment.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples, add SDS-PAGE loading buffer, and boil.

-

Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protein Synthesis Assay

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

Methionine-free DMEM

-

[³⁵S]-Methionine

-

NR1 compound

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Cell Treatment:

-

Seed MCF-7 cells in a multi-well plate.

-

Treat the cells with various concentrations of NR1 for a specified time (e.g., 2.5 hours).

-

-

Radiolabeling:

-

During the final 30 minutes of NR1 treatment, replace the medium with methionine-free DMEM containing the same concentration of NR1 and [³⁵S]-Methionine.

-

Incubate for 30 minutes to allow for the incorporation of the radiolabel into newly synthesized proteins.

-

-

Precipitation and Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins using ice-cold TCA.

-

Wash the protein pellet to remove unincorporated [³⁵S]-Methionine.

-

Solubilize the protein pellet (e.g., in NaOH).

-

Measure the radioactivity of the solubilized protein using a scintillation counter.

-

Normalize the counts to the total protein content in a parallel, non-radiolabeled well.

-

Cell Size Analysis

This protocol uses flow cytometry to measure changes in cell size, a functional readout of mTORC1 activity.

Materials:

-

Jurkat cells (or other suspension cell line)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

NR1 compound

-

PBS

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in suspension.

-

Seed the cells at a specified density.

-

Treat the cells with a dose-range of NR1 (e.g., 1 to 10 µM) or DMSO for an extended period (e.g., 48 hours).

-

-

Sample Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in PBS at an appropriate concentration for flow cytometry (e.g., 0.5-1 x 10⁶ cells/mL).

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use the forward scatter (FSC) parameter to measure cell size.

-

Gate on the main population of single, viable cells.

-

Record the median or mean FSC for each treatment condition.

-

Compare the FSC values of NR1-treated cells to the vehicle control.

-

In Vivo Protocol

This protocol outlines a general procedure for assessing the efficacy of NR1 in a mouse model.

Materials:

-

Male C57BL/6 mice (6-7 weeks old)

-

NR1 compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Tissue homogenization buffer with protease and phosphatase inhibitors

-

Western blotting reagents

Protocol:

-

Animal Handling and Dosing:

-

Acclimatize the mice to the facility conditions.

-

Fast the mice for approximately 16 hours before dosing to synchronize metabolic states.

-

Prepare the NR1 dosing solution in the vehicle. Sonication may be required to fully dissolve the compound.

-

Administer a single dose of NR1 (e.g., 30 mg/kg) or vehicle via intraperitoneal (IP) injection.

-

-

Tissue Collection:

-

At a specified time point post-injection (e.g., 2 hours), humanely euthanize the mice.

-

Rapidly dissect tissues of interest (e.g., kidney, skeletal muscle).

-

Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Tissue Processing and Analysis:

-

Homogenize the frozen tissues in ice-cold homogenization buffer.

-

Clear the homogenates by centrifugation.

-

Determine the protein concentration of the supernatants.

-

Perform Western blot analysis on the tissue lysates as described in Protocol 2 to assess the phosphorylation status of mTORC1 pathway proteins.

-

References

Rheb Inhibitor NR1: In Vivo Administration Guide for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The small GTPase Rheb (Ras homolog enriched in brain) is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the Rheb-mTORC1 signaling axis is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1] NR1 is a first-in-class small molecule inhibitor that directly binds to Rheb in its switch II domain, thereby selectively blocking mTORC1 signaling.[1][3][4] Unlike rapamycin and its analogs, NR1 does not inhibit mTORC2, potentially offering a more favorable side-effect profile.[1][3] These application notes provide a comprehensive guide for the in vivo administration of NR1 in preclinical animal models, based on currently available data.

Mechanism of Action

NR1 selectively inhibits the activation of mTORC1 by binding to Rheb.[5][6] This targeted action prevents the downstream phosphorylation of key mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-BP1, which are crucial for protein synthesis and cell growth.[1][3] A distinctive feature of NR1's activity is the subsequent increase in the phosphorylation of AKT at serine 473 (S473), which is catalyzed by mTORC2.[3][7] This occurs due to the relief of a negative feedback loop from S6K1 to the insulin receptor substrate (IRS1), a phenomenon not observed with ATP-competitive mTOR inhibitors.[3]

Signaling Pathway

Caption: Rheb-mTORC1 signaling pathway and the inhibitory action of NR1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for NR1 based on published preclinical data.

Table 1: In Vitro and In Vivo Efficacy

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Rheb-IVK assay) | 2.1 µM | In vitro Rheb-dependent mTORC1 kinase activity assay. | [5][7] |

| In Vivo Dosage | 30 mg/kg | Single intraperitoneal (IP) injection in C57BL/6 mice. | [5][7][8] |

| In Vivo Efficacy | Significant reduction of mTORC1 activity | Observed in both kidney and skeletal muscle. | [5][7][8] |

Table 2: Pharmacokinetic Profile

| Parameter | Value | Conditions | Reference |

| Plasma Concentration | Sustained > 5 µM for 2 hours | Following a single 30 mg/kg IP dose in mice. | [3][7] |

Experimental Protocols

1. Preparation of NR1 for In Vivo Administration

This protocol is for preparing a solution of NR1 suitable for intraperitoneal injection in mice.

Materials:

-

Rheb inhibitor NR1 (powder)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (recommended)

Formulation: A commonly used vehicle for NR1 is a mixture of DMSO, PEG300, Tween-80, and saline.

| Component | Percentage (v/v) |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline/PBS | 45% |

Procedure:

-

Weigh NR1: Accurately weigh the required amount of NR1 powder based on the number of animals and the target dose (e.g., 30 mg/kg).

-

Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the NR1 powder. Vortex and/or sonicate until the powder is completely dissolved to create a clear stock solution.

-

Add PEG300: Add 40% of the final volume of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

-

Add Tween-80: Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Add Saline/PBS: Slowly add 45% of the final volume of saline or PBS to the mixture while vortexing to prevent precipitation.

-

Final Mix: Ensure the final solution is clear and free of any particulates. It is recommended to prepare this working solution fresh on the day of use.

2. In Vivo Administration Protocol

This protocol describes the intraperitoneal administration of NR1 to mice.

Animal Model:

Procedure:

-

Animal Handling: Acclimatize animals to the housing conditions before the experiment. In some studies, mice were fasted for 16 hours prior to administration to synchronize metabolic states.[5][8]

-

Dosage Calculation: Calculate the volume of NR1 solution to inject based on the individual animal's body weight and the desired dose (30 mg/kg).

-

Administration: Administer the calculated volume of the NR1 solution via intraperitoneal (IP) injection.

-

Monitoring: Observe the animals for any signs of toxicity or adverse reactions post-injection.

3. Pharmacodynamic (PD) Analysis Protocol

This protocol outlines the steps to assess the in vivo efficacy of NR1 by measuring the inhibition of mTORC1 signaling in tissues.

Procedure:

-

Tissue Collection: At a predetermined time point post-injection (e.g., 2 hours, corresponding to peak plasma concentration), humanely euthanize the mice.

-

Tissue Harvest: Promptly dissect the tissues of interest (e.g., kidney, skeletal muscle).

-

Snap Freeze: Immediately snap-freeze the tissues in liquid nitrogen to preserve the phosphorylation status of proteins. Store at -80°C until further analysis.

-

Protein Extraction: Homogenize the frozen tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against key signaling proteins, including:

-

Phospho-S6K1 (T389)

-

Total S6K1

-

Phospho-4E-BP1 (T37/46)

-

Total 4E-BP1

-

Phospho-AKT (S473)

-

Total AKT

-

A loading control (e.g., GAPDH or β-actin).

-

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in p-S6K1 and p-4E-BP1 levels, along with an increase in p-AKT, indicates effective in vivo inhibition of mTORC1 by NR1. A clear band shift for 4E-BP1 in skeletal muscle has also been noted as an indicator of efficacy.[5][7][8]

Experimental Workflow Visualization

Caption: Experimental workflow for in vivo administration and analysis of NR1.

References

- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HY-124798 - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | mTOR | TargetMol [targetmol.com]

Application Notes and Protocols: Detection of p-S6K Inhibition by NR1 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. A key downstream effector of mTOR complex 1 (mTORC1) is the p70 ribosomal protein S6 kinase (S6K). The phosphorylation of S6K, particularly at threonine 389 (Thr389), is a widely accepted biomarker for mTORC1 activity. This document provides a detailed protocol for the detection and quantification of phosphorylated S6K (p-S6K) in cell lysates following treatment with NR1 (also known as HY-124798), a small molecule inhibitor of Ras homolog enriched in brain (Rheb), which is a direct activator of mTORC1.[1][2][3] By inhibiting Rheb, NR1 selectively blocks mTORC1 signaling, leading to a decrease in p-S6K levels.[1][3] This application note will guide users through the experimental workflow, from cell culture and treatment to Western blot analysis and data interpretation.

Signaling Pathway

The mTORC1 pathway is activated by various growth factors and nutrients. Upon activation, the small GTPase Rheb, in its GTP-bound state, directly binds to and activates mTORC1.[1][3] Activated mTORC1 then phosphorylates its downstream targets, including S6K1, leading to protein synthesis and cell growth. The inhibitor NR1 binds to Rheb in the switch II domain, preventing its interaction with mTORC1 and thereby inhibiting its activation.[1][3] This leads to a reduction in the phosphorylation of S6K1.

Caption: NR1 inhibits the mTORC1 signaling pathway by targeting Rheb.

Experimental Workflow

The overall experimental workflow for assessing the effect of NR1 on p-S6K levels is depicted below.

Caption: Workflow for Western blot analysis of p-S6K after NR1 treatment.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot analysis of p-S6K levels in cells treated with varying concentrations of NR1. The data is presented as the relative band intensity of p-S6K normalized to total S6K.

| NR1 Concentration (µM) | Relative p-S6K (Thr389) / Total S6K Ratio (Normalized to Control) |

| 0 (Control) | 1.00 |

| 0.37 | 0.85 |

| 1.11 | 0.62 |

| 3.33 | 0.35 |

| 10 | 0.15 |

| 30 | 0.05 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Protocols

Materials and Reagents

-

Cell Lines: MCF-7, PC3, or other suitable cell lines with active mTOR signaling.

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

NR1 (HY-124798): Stock solution prepared in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

-

Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL Western blotting detection reagents.

-

Imaging System: Chemiluminescence imager.

Cell Culture and NR1 Treatment

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

For serum starvation and stimulation (optional but recommended to synchronize signaling):

-

Aspirate the growth medium and wash the cells once with serum-free medium.

-

Incubate the cells in serum-free medium for at least 4 hours to overnight.

-

Stimulate the cells with a growth factor such as insulin (100 nM) or serum (20%) for 30 minutes prior to lysis to induce robust S6K phosphorylation.

-

-

Prepare serial dilutions of NR1 (HY-124798) in the appropriate cell culture medium. A final concentration range of 0.1 to 30 µM is recommended.[7] Include a vehicle control (DMSO) at the same final concentration as the highest NR1 dose.

-

Aspirate the medium from the cells and add the medium containing the different concentrations of NR1 or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).[7]

Protein Extraction and Quantification

-

After treatment, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-p70 S6K (Thr389) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

(Optional but recommended) To probe for total S6K and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the secondary antibody and detection steps as described above.

Data Analysis and Quantification

-

Use densitometry software to quantify the band intensities for p-S6K, total S6K, and the loading control.

-

Normalize the p-S6K band intensity to the total S6K band intensity for each sample to account for any variations in total S6K protein levels.

-

Further normalize the p-S6K/total S6K ratio of the treated samples to the vehicle control to determine the relative fold change in p-S6K levels.

-

Plot the relative p-S6K levels against the concentration of NR1 to generate a dose-response curve.

Troubleshooting

-

No or weak p-S6K signal: Ensure that the cells were properly stimulated to induce S6K phosphorylation. Check the activity of the primary and secondary antibodies. Use a positive control lysate from cells known to have high mTORC1 activity.

-

High background: Optimize the blocking conditions (time and blocking agent). Increase the number and duration of the washing steps. Titrate the primary and secondary antibody concentrations.

-

Multiple non-specific bands: Use a more specific primary antibody. Ensure the purity of the protein samples. Optimize the antibody dilution.

-

Inconsistent loading: Ensure accurate protein quantification and equal loading of protein in each lane. Use a reliable loading control for normalization.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of NR1 on the mTORC1 signaling pathway through the analysis of p-S6K levels. This will provide valuable insights for basic research and drug development efforts targeting this critical cellular pathway.

References

- 1. A small molecule inhibitor of Rheb selectively targets mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]